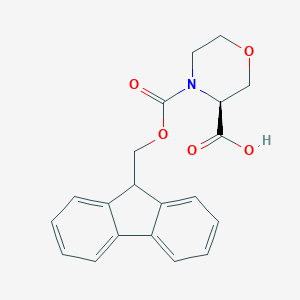

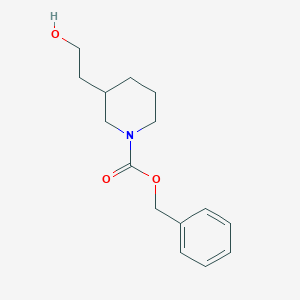

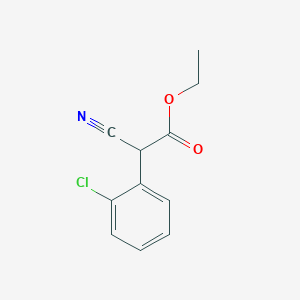

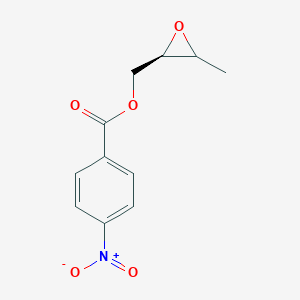

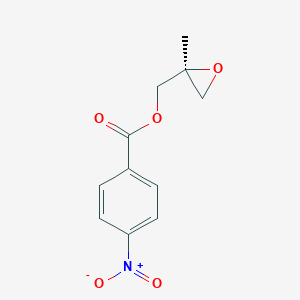

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Overview

Description

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (BHEP) is a novel compound with potential applications in various scientific fields. BHEP is a small molecule with a molecular weight of 203.25 g/mol, and it is a white solid at room temperature. BHEP has been investigated for its ability to act as a chiral catalyst, a chiral ligand, and a chiral auxiliary in asymmetric synthesis. It has also been studied for its ability to interact with proteins and DNA, as well as its potential to act as an inhibitor for various enzymes.

Scientific Research Applications

Synthesis of Piperidine Derivatives : Piperidine derivatives, including those related to Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, are synthesized for their potential applications in medicinal chemistry. Acharya and Clive (2010) describe the synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, which are valuable for creating a range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

Microbial Reduction Studies : Guo et al. (2006) conducted microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which is structurally similar to this compound, to study diastereo- and enantioselectivities in the production of various hydroxy esters (Guo et al., 2006).

Au-Catalyzed Intramolecular Hydrofunctionalization of Allenes : Zhang et al. (2006) explored the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates and gamma-hydroxy and delta-hydroxy allenes, which led to the formation of various piperidine derivatives (Zhang et al., 2006).

Synthesis of Piperidine-4-Carboxylic Acid : Chun (2000) presented a new synthesis method of 1-benzenemethyl piperidine-4-carboxylic acid, which is relevant for understanding the synthesis pathways of related compounds (Chun, 2000).

Antimicrobial Activity of Piperidine Derivatives : Patel, Agravat, and Shaikh (2011) synthesized and evaluated the antimicrobial activity of new pyridine derivatives, including those with a piperidine subunit, highlighting the potential biomedical applications of such compounds (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

Future Directions

The compound is currently used for research purposes only . The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, is an important task of modern organic chemistry . This could lead to the discovery of new drugs and treatments in the future.

Mechanism of Action

Target of Action

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .

Mode of Action

It is presumed that the compound interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

It is known that the compound interferes with the olfactory system of insects, disrupting their ability to detect hosts . This suggests that it may affect signaling pathways related to olfaction.

Result of Action

The primary result of this compound’s action is the repelling of insects . By interfering with their olfactory system, it prevents insects from recognizing host cues, effectively serving as an insect repellent .

properties

IUPAC Name |

benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWVPZLPLBICGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)